molecular formula C6H16ClNO2S B12418914 2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride

2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride

Cat. No.: B12418914
M. Wt: 201.72 g/mol
InChI Key: WWAQAQFHBBKNAC-UHFFFAOYSA-N
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Description

2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride is a chemical compound with a complex structure that includes both amino and thiol functional groups. This compound is often used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride typically involves the reaction of 2-(2-aminoethoxy)ethanol with ethylene oxide, followed by the introduction of a thiol group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The amino group can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride are commonly employed.

    Substitution: Various alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides and other oxidized derivatives.

    Reduction: Simpler thiol derivatives.

    Substitution: New compounds with modified amino groups.

Scientific Research Applications

2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The amino group can participate in hydrogen bonding and other interactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethoxy)ethanol: A simpler compound with similar functional groups but lacking the thiol group.

    2-(2-(2-aminoethoxy)ethoxy)ethanol: Similar structure but without the thiol group.

Uniqueness

2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride is unique due to the presence of both amino and thiol groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

Molecular Formula

C6H16ClNO2S

Molecular Weight

201.72 g/mol

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride

InChI

InChI=1S/C6H15NO2S.ClH/c7-1-2-8-3-4-9-5-6-10;/h10H,1-7H2;1H

InChI Key

WWAQAQFHBBKNAC-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCS)N.Cl

Origin of Product

United States

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